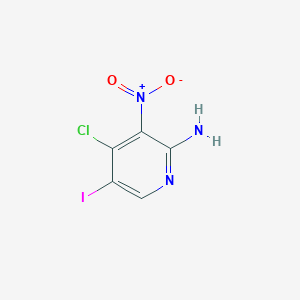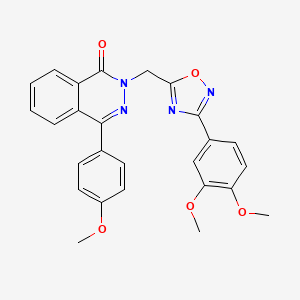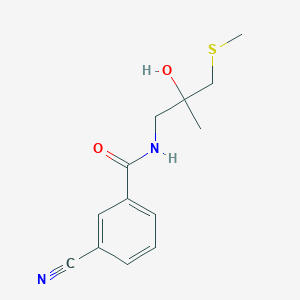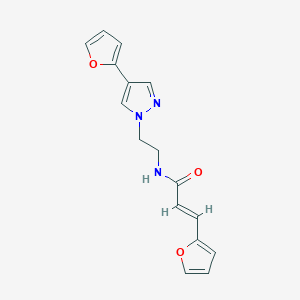
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H21FN6O2S2 and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Neuroleptic Potential
- A study by Perregaard et al. (1992) identified potent dopamine D-2 and serotonin 5-HT2 receptor affinity in a series of compounds, including those with piperazine structures. These compounds were evaluated for their neuroleptic potential and showed profiles resembling the atypical neuroleptic clozapine.
Serotonin 5-HT2 Antagonist Activity
- Andersen et al. (1992) conducted a study on a series of indoles substituted with piperazine, finding high 5-HT2 receptor affinity and selectivity, indicating potential for central serotonin 5-HT2 antagonist activity. This research highlights the relevance of such compounds in modulating serotonin receptors, which could have implications for treating various neurological disorders (Andersen et al., 1992).
Anticancer Activity
- Turov's 2020 study evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent. The study found significant efficacy against various cancer cell lines, indicating the potential therapeutic application of such compounds in cancer treatment (Turov, 2020).
Antibacterial Activities
- Research by Wu Qi (2014) on piperazine derivatives highlighted their significant antibacterial activities. The study synthesized and tested various piperazine derivatives, revealing their potential as antibacterial agents (Wu Qi, 2014).
Antiproliferative Activity Against Cancer Cell Lines
- Mallesha et al. (2012) synthesized a series of piperazin-1-yl-ethyl-pyrido[1,2-a]pyrimidin-4-one derivatives, which demonstrated significant antiproliferative effects against various human cancer cell lines. This suggests the potential application of such compounds in developing anticancer therapies (Mallesha et al., 2012).
Synthesis and Evaluation for Antipsychotic Potential
- Raviña et al. (2000) explored the synthesis of butyrophenones with affinities for dopamine and serotonin receptors, indicating their potential as antipsychotic agents. The study's findings suggest the utility of these compounds in the treatment of psychiatric disorders (Raviña et al., 2000).
Synthesis and Evaluation of Carbazole Derivatives
- Sharma et al. (2014) and Verma et al. (2022) conducted studies on the synthesis and biological evaluation of carbazole derivatives, including those with piperazine moieties. These studies demonstrated the compounds' significant antibacterial, antifungal, and anticancer activities, suggesting their broad potential in pharmaceutical applications (Sharma et al., 2014), (Verma et al., 2022).
Propiedades
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2S2/c1-2-16-6-7-18(28-16)29(26,27)24-10-8-23(9-11-24)13-17-20-21-22-25(17)15-5-3-4-14(19)12-15/h3-7,12H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOKOIJLQUIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)
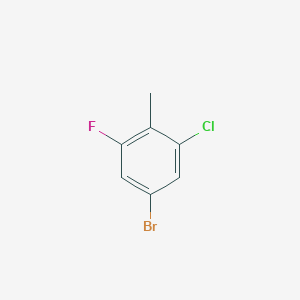


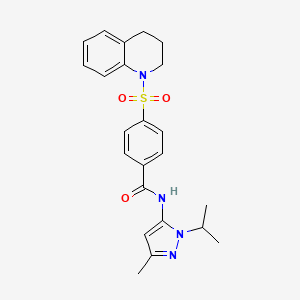
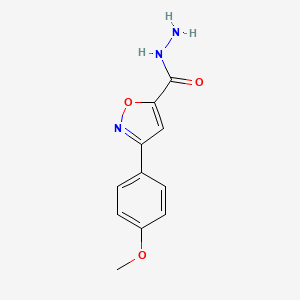
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)
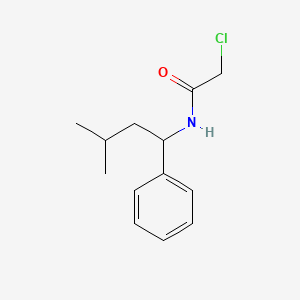

![2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795581.png)
